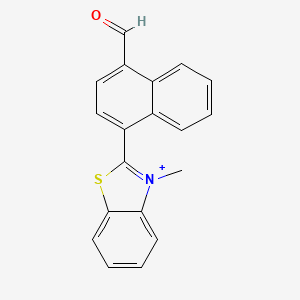
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a naphthalene ring substituted with a formyl group and a benzothiazolium core with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Naphthalene Substitution: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with a formylating agent in the presence of a Lewis acid catalyst.
Quaternization: The final step involves the quaternization of the benzothiazole nitrogen with a methylating agent such as methyl iodide to form the benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazolium core can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 2-(4-Carboxynaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Reduction: 2-(4-Hydroxymethylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Substitution: Depending on the nucleophile used, various substituted benzothiazolium salts can be formed.
Aplicaciones Científicas De Investigación
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The formyl and benzothiazolium groups can participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Formylnaphthalen-1-yl)-1,3-benzothiazole: Lacks the methyl group on the benzothiazolium core.
2-(4-Formylnaphthalen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium: Contains an ethyl group instead of a methyl group.
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzoxazol-3-ium: Contains an oxygen atom in place of the sulfur atom in the benzothiazolium core.
Uniqueness
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the combination of its formyl-substituted naphthalene ring and the methylated benzothiazolium core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
503855-07-0 |
|---|---|
Fórmula molecular |
C19H14NOS+ |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H14NOS/c1-20-17-8-4-5-9-18(17)22-19(20)16-11-10-13(12-21)14-6-2-3-7-15(14)16/h2-12H,1H3/q+1 |
Clave InChI |
PPFJXPSKDCXNMF-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)
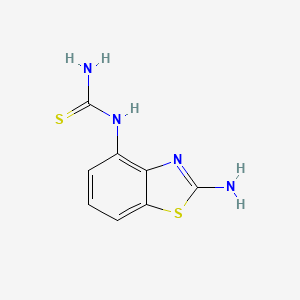
phosphanium bromide](/img/structure/B14238644.png)


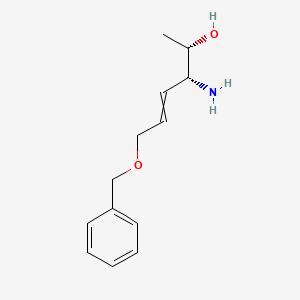
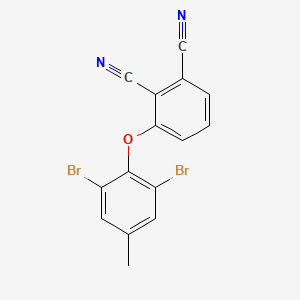

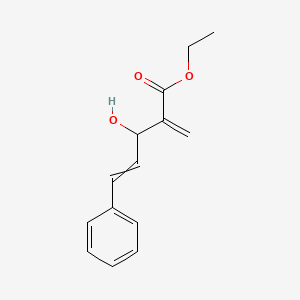
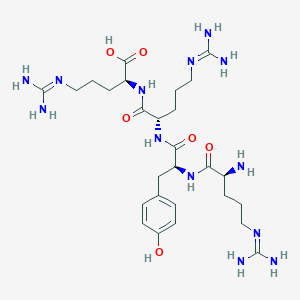
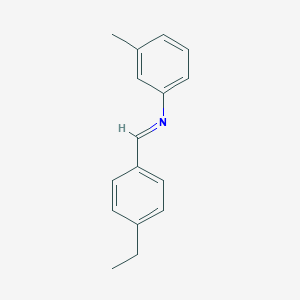
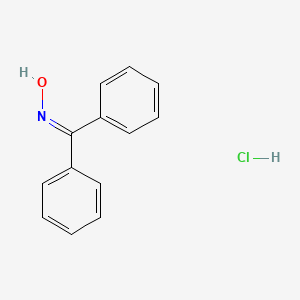
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
